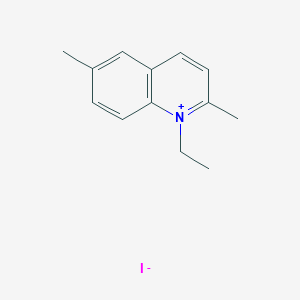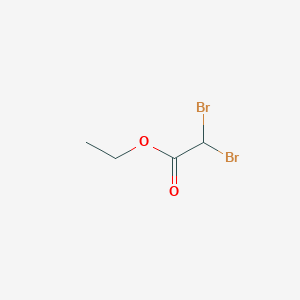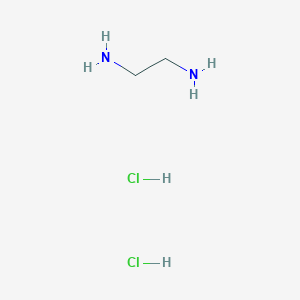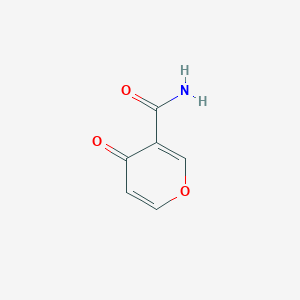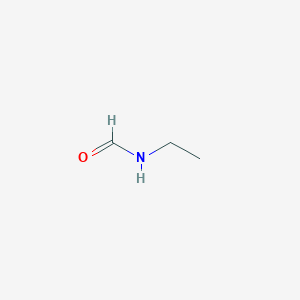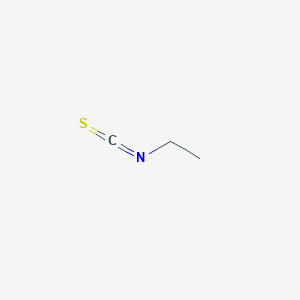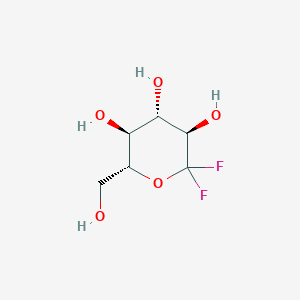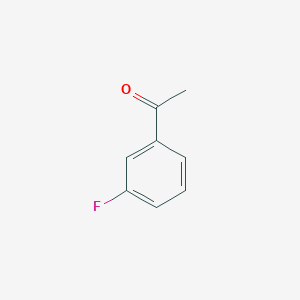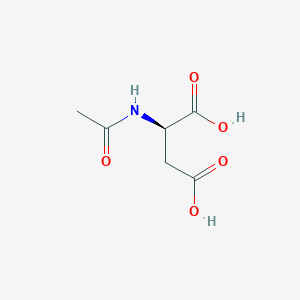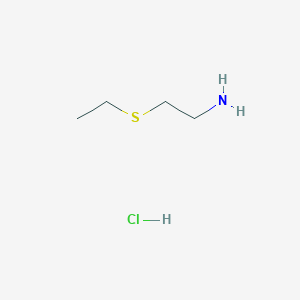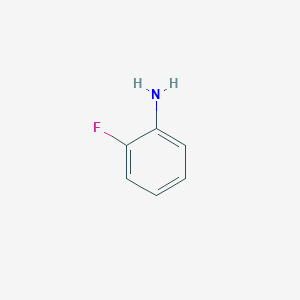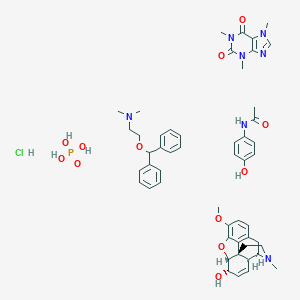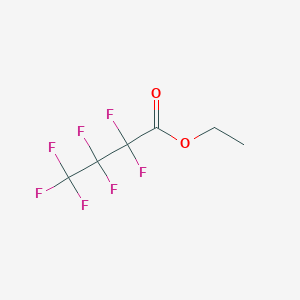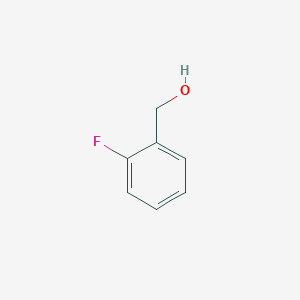
2-(4-(2-Propylthio)phenyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-Propylthio)phenyl)propionamide is an organic compound with the molecular formula C12H17NOS It is a derivative of propanamide, featuring a propan-2-ylsulfanyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Propylthio)phenyl)propionamide typically involves the reaction of 4-isopropylthiophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: 4-isopropylthiophenol, propanoyl chloride, ammonia
Reaction Vessels: Large-scale reactors with temperature and pressure control
Purification: Techniques such as recrystallization, distillation, and chromatography to ensure high purity of the final product
化学反応の分析
Types of Reactions
2-(4-(2-Propylthio)phenyl)propionamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Corresponding amines
Substitution: Halogenated or nitrated derivatives of the phenyl ring
科学的研究の応用
2-(4-(2-Propylthio)phenyl)propionamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-(2-Propylthio)phenyl)propionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
類似化合物との比較
2-(4-(2-Propylthio)phenyl)propionamide can be compared with other similar compounds, such as:
Propanamide: The parent compound, which lacks the propan-2-ylsulfanyl group.
4-Isopropylthiophenol: The precursor used in its synthesis.
Sulfoxides and Sulfones: Oxidized derivatives with different chemical properties.
Uniqueness
The presence of the propan-2-ylsulfanyl group in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industrial applications. Further studies are warranted to explore its full potential and uncover new applications.
特性
CAS番号 |
129602-95-5 |
|---|---|
分子式 |
C12H17NOS |
分子量 |
223.34 g/mol |
IUPAC名 |
2-(4-propan-2-ylsulfanylphenyl)propanamide |
InChI |
InChI=1S/C12H17NOS/c1-8(2)15-11-6-4-10(5-7-11)9(3)12(13)14/h4-9H,1-3H3,(H2,13,14) |
InChIキー |
VAOFQZQSUSJVEJ-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)N |
正規SMILES |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)N |
同義語 |
alpha-Methyl-4-((1-methylethyl)thio)benzeneacetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


